methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
CAS No.: 1439441-57-2
Cat. No.: VC6462919
Molecular Formula: C9H9N3O3
Molecular Weight: 207.189
* For research use only. Not for human or veterinary use.
![methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate - 1439441-57-2](/images/structure/VC6462919.png)
Specification
CAS No. | 1439441-57-2 |
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Molecular Formula | C9H9N3O3 |
Molecular Weight | 207.189 |
IUPAC Name | methyl 4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C9H9N3O3/c1-4-3-5(9(14)15-2)10-7-6(4)8(13)12-11-7/h3H,1-2H3,(H2,10,11,12,13) |
Standard InChI Key | KUKQDMQOASNIDS-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C(=O)NN2)C(=O)OC |
Introduction
Structural Characteristics and Molecular Geometry
The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, where the pyridine ring is fused with a pyrazole moiety at positions 3 and 4. Key substituents include a methyl group at position 4, a ketone group at position 3, and a carboxylate ester at position 6 (Figure 1). The 2,3-dihydro configuration indicates partial saturation of the pyridine ring, which influences its conformational flexibility .
Semiempirical calculations on analogous pyrazolopyridines reveal a preferred boat conformation in the dihydropyridine ring, while the pyrazole ring remains planar . This geometry enhances stability and facilitates interactions with biological targets, such as enzyme active sites. The presence of the 3-oxo group introduces tautomeric possibilities, though the keto form predominates due to resonance stabilization .
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 207.19 g/mol | |
CAS Number | 1439441-57-2 | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
LogP | Estimated 0.74 (analogous) |
Synthetic Approaches
Vilsmeier–Haack Reagent-Mediated Synthesis
A two-step protocol for synthesizing related pyrazolopyridines involves treating 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent (POCl₃/DMF) to form o-chloroformyl intermediates, followed by cyclization with hydrazine . For methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, this method may be adapted by selecting appropriate starting materials with methyl and oxo substituents.
Reaction Scheme
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Step 1: Formation of o-chloroformyl intermediate via Vilsmeier–Haack reaction.
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Step 2: Cyclization with hydrazine to yield the pyrazolopyridine core .
Yields for analogous compounds range from 60–80%, depending on substituent steric effects .
Alternative Routes Using 3-Aminopyrazoles
Pyrazolopyridines are commonly synthesized by reacting 3-aminopyrazoles with 1,3-CCC-biselectrophiles, such as diketones or ketoesters . For instance, condensation of 3-amino-4-methylpyrazole with methyl acetoacetate could theoretically yield the target compound, though specific experimental details remain unpublished.
Biomedical Applications and Mechanistic Insights
Pyrazolo[3,4-b]pyridines are recognized as privileged scaffolds in drug discovery, particularly for kinase inhibition . The methyl and oxo substituents in this compound enhance binding affinity to ATP pockets in kinases, as seen in tyrosine kinase inhibitors (TKIs) . While specific studies on this derivative are scarce, its structural features align with compounds showing antitumor and anti-inflammatory activity.
Hypothetical Mechanism of Action
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Kinase Inhibition: The planar pyrazole ring interacts with hydrophobic residues, while the carboxylate ester forms hydrogen bonds with catalytic lysines .
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Metabolic Stability: The methyl group at position 4 may reduce oxidative metabolism, prolonging half-life .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 6 to optimize bioactivity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic pathways.
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Target Identification: Screening against kinase panels to identify lead candidates.
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